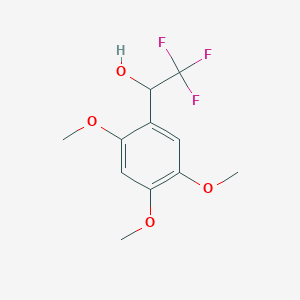
2,2-Dibromo-1-(3-methylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-(3-methylphenyl)ethanone is an organic compound characterized by the presence of two bromine atoms and a 3-methylphenyl group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(3-methylphenyl)ethanone can be achieved through the bromination of 1-(3-methylphenyl)ethanone. One common method involves the use of bromine in the presence of a solvent such as acetic acid. The reaction is typically carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve a one-pot strategy using ammonium bromide and oxone as reagents. This method is advantageous due to its simplicity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dibromo-1-(3-methylphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 1-(3-methylphenyl)ethanone.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of substituted ethanones.
Reduction: Formation of 1-(3-methylphenyl)ethanone.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-(3-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromo-1-(3-methylphenyl)ethanone involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 2,2-Dibromo-1-(2-methylphenyl)ethanone
- 2,2-Dibromo-1-(4-methylphenyl)ethanone
- 2,2-Dibromo-1-(3,5-dimethylphenyl)ethanone
Comparison: 2,2-Dibromo-1-(3-methylphenyl)ethanone is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting point, and reactivity patterns .
Propiedades
Fórmula molecular |
C9H8Br2O |
|---|---|
Peso molecular |
291.97 g/mol |
Nombre IUPAC |
2,2-dibromo-1-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8Br2O/c1-6-3-2-4-7(5-6)8(12)9(10)11/h2-5,9H,1H3 |
Clave InChI |
FRMQYDOISAHOTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13710448.png)


![2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B13710463.png)


![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B13710474.png)





